

Lerociclib Dosing and Safety Profile Overview

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Compound Focus: Lerociclib

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The following table summarizes the core dosing and safety information for **Lerociclib** derived from clinical trials, which forms the basis for management strategies.

Aspect	Specification
Standard Dosage	150 mg, administered orally twice daily (BID) with food [1] [2] [3].
Dosing Schedule	Continuous daily dosing without scheduled treatment breaks or "drug holidays" [4] [5] [6].
Primary Toxicity	Hematologic , specifically neutropenia and leukopenia [1] [2] [3].
Key Non-Hematologic Toxicity	Gastrointestinal events (e.g., diarrhea, nausea, vomiting); reported as generally low-grade and infrequent [5] [3].
Treatment Discontinuation Rate	Very low (0.7% in LEONARDA-1 trial) due to adverse events [5] [3].

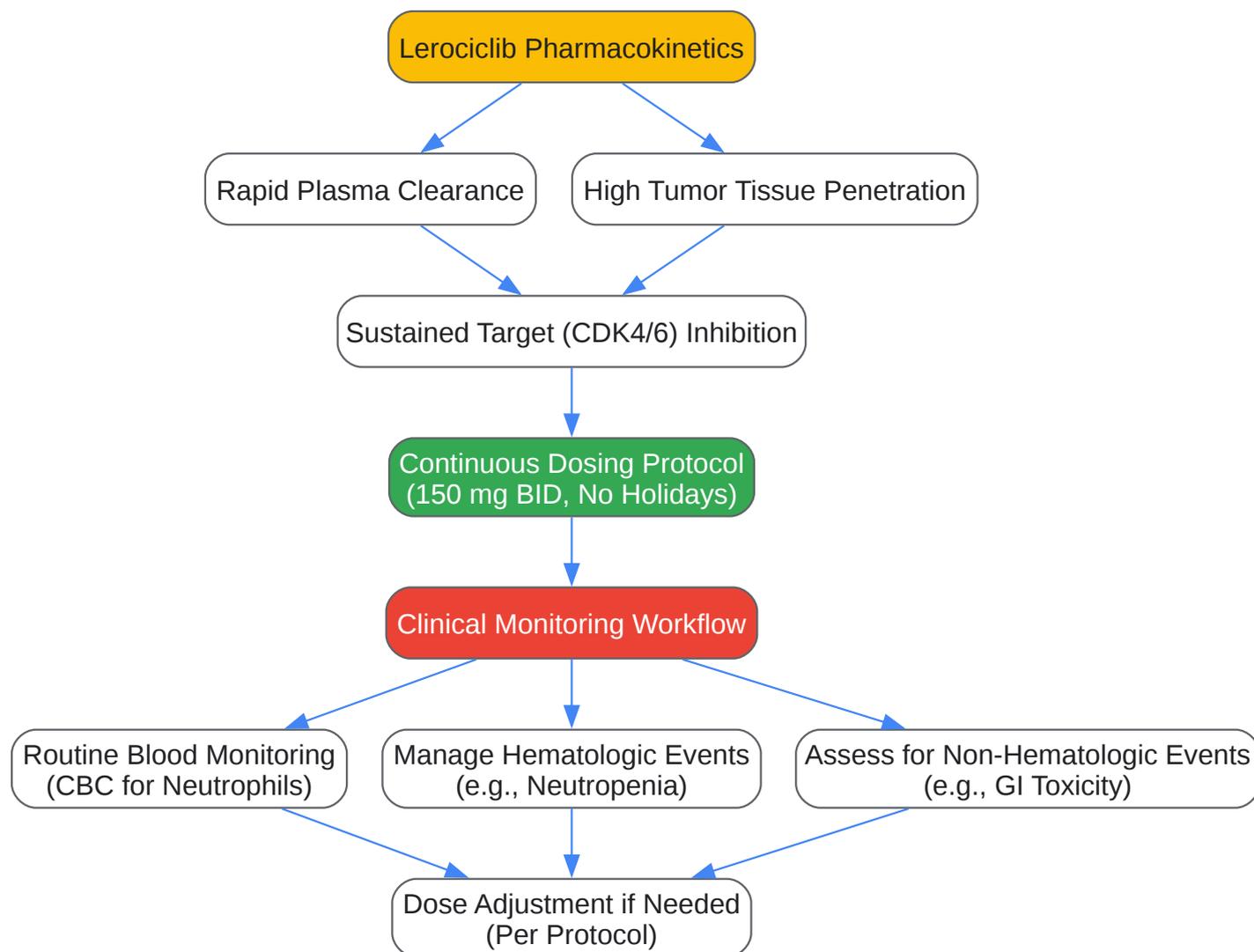
Detailed Adverse Event Management

For a technical support center, understanding the frequency and management of common adverse events (AEs) is crucial. The table below quantifies AEs from the LEONARDA-1 trial and suggests management approaches based on the observed profile.

Adverse Event	All-Grade Incidence (Lerociclib vs. Placebo)	Grade 3/4 Incidence (Lerociclib)	Management & Protocol Notes
Neutropenia	90.5% vs. 4.3% [2]	46.7% (with only 5.1% Grade 4) [3] [7]	Primary toxicity. Low rate of febrile neutropenia (none reported in LEONARDA-1) supports continuous dosing [3] [6]. Routine blood monitoring is essential.
Leukopenia	86.9% vs. 6.5% [2]	23.4% [2]	Manage concurrently with neutropenia.
Diarrhea	19.7% vs. 3.6% [2] [3]	No Grade 3/4 reported [3]	Low incidence and severity compared to other CDK4/6 inhibitors. Standard symptomatic management is likely sufficient.
Nausea	17.5% vs. 8.0% [2]	Not specified	Generally low-grade. Anti-emetics and dose timing with food may be effective.
Anemia	34.3% vs. 10.1% [2]	Not prominent	Monitor and manage as per clinical guidelines.
Thrombocytopenia	19.7% vs. 3.6% [2]	3.7% [2]	Monitor platelet counts.

Mechanism and Workflow for Dose Management

This diagram illustrates the pharmacological rationale behind **Lerociclib**'s continuous dosing schedule and the corresponding clinical monitoring workflow.



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Missing Information and Further Research

It is important to note the limitations of the available public data for constructing complete laboratory protocols:

- **No Explicit Guidelines:** The published literature confirms the excellent tolerability and low discontinuation rate but does not provide the detailed, step-by-step dose reduction rules (e.g., hold

dose until ANC recovers to X, then resume at Y mg) typically found in a full clinical study protocol [1] [3] [8].

- **Inferred Management:** The high rate of manageable neutropenia and low discontinuation rate strongly suggest that **dose interruptions and/or reductions were successfully employed** to manage toxicity without stopping treatment, but the specific criteria are not stated.

To obtain the official dose reduction guidelines, I recommend:

- **Consulting Clinical Trial Registries:** Search for the LEONARDA-1 study (NCT05054751) on clinicaltrials.gov. The protocol summary or results may contain more granular data on dose modifications.
- **Checking Regulatory Documents:** The approval documents from China's NMPA might include the official prescribing information which details dose modification guidelines.

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